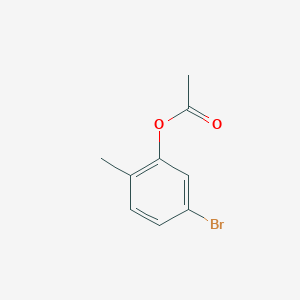

5-Bromo-2-methylphenyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-methylphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-4-8(10)5-9(6)12-7(2)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFMFJFIXIRWKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Methylphenyl Acetate and Its Derivatives

Strategies for Regioselective Bromination of 2-Methylphenyl Acetate (B1210297) Precursors

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing a bromine atom onto the aromatic ring of 2-methylphenyl acetate. byjus.commasterorganicchemistry.com The hydroxyl group in phenols is a strongly activating ortho/para directing group. wku.edu In the case of 2-methylphenyl acetate, the methyl group is an activating ortho-, para-director, while the acetoxy group is also an ortho-, para-director, albeit a weaker activator. The interplay of these directing effects is crucial for achieving regioselectivity.

The reaction typically involves treating the substituted benzene (B151609) ring with an electrophile. byjus.com The process begins with the attack of the aromatic pi electrons on the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. byjus.comlumenlearning.com This step is generally the rate-determining step due to the temporary loss of aromaticity. masterorganicchemistry.comlumenlearning.com In the final step, a proton is removed from the carbon bearing the electrophile, restoring the aromaticity of the ring. byjus.comlumenlearning.com

Common brominating agents for this reaction include molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). lumenlearning.com The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine. lumenlearning.com N-Bromosuccinimide (NBS) can also be employed, often in the presence of an acid catalyst, to achieve regioselective bromination. nih.gov The reaction conditions, including solvent and temperature, can be optimized to favor the formation of the desired 5-bromo isomer over other potential products like the 3-bromo or 3,5-dibromo derivatives.

| Brominating Agent | Catalyst | Typical Solvents | Key Considerations |

| Molecular Bromine (Br₂) | FeBr₃ | Dichloromethane, Carbon tetrachloride | Strong electrophile, may lead to polysubstitution if not controlled. |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) | Acetonitrile, Dichloromethane | Milder brominating agent, can offer better regioselectivity. |

Directed Ortho-Metalation and Halogenation Routes

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to classical electrophilic aromatic substitution. wikipedia.orgbaranlab.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a specific ortho-proton. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source to introduce the bromine atom at the desired position with high precision. researchgate.netcdnsciencepub.com

For precursors to 5-bromo-2-methylphenyl acetate, a suitable directing group is essential. While the acetoxy group itself is not a strong DMG, a precursor such as a protected phenol (B47542) can be used. For instance, an O-aryl carbamate (B1207046) can serve as an effective DMG. researchgate.netcdnsciencepub.com The reaction involves the initial formation of an aryllithium species ortho to the directing group, which is then trapped by an electrophile like bromine. researchgate.netcdnsciencepub.com

The general steps for a DoM approach are:

Protection/Installation of a DMG: The phenolic precursor is protected with a group that can direct lithiation.

Ortho-Lithiation: Treatment with a strong organolithium base at low temperatures.

Halogenation: Quenching the aryllithium intermediate with an electrophilic bromine source (e.g., Br₂, 1,2-dibromoethane).

Deprotection/Esterification: Removal of the directing group and subsequent acetylation of the phenolic hydroxyl group.

Esterification Techniques for Phenolic Hydroxyl Groups to Form Acetates

Once the bromine atom is correctly positioned on the phenolic precursor, the next step is the esterification of the hydroxyl group to form the acetate.

Conventional Acylation Methods (e.g., Acid Anhydride (B1165640), Acid Chloride Mediated)

Conventional acylation methods are widely used for the esterification of phenols. These reactions involve the use of highly reactive acylating agents like acetic anhydride or acetyl chloride. researchgate.net Phenols are generally less nucleophilic than alcohols, which can sometimes necessitate the use of a base catalyst to facilitate the reaction. researchgate.net

In a typical procedure, the brominated phenol is treated with acetic anhydride in the presence of a base such as pyridine (B92270) or triethylamine. The base serves to deprotonate the phenol, increasing its nucleophilicity, and also to neutralize the acetic acid byproduct. Alternatively, acetyl chloride can be used, often in a non-polar solvent with a stoichiometric amount of a tertiary amine base to scavenge the hydrogen chloride that is formed. mdpi.com

| Acylating Agent | Catalyst/Base | Byproduct | Advantages | Disadvantages |

| Acetic Anhydride | Pyridine, Triethylamine | Acetic Acid | Readily available, moderate reactivity. | Reaction can be slow for hindered phenols. |

| Acetyl Chloride | Triethylamine, DMAP | Hydrogen Chloride | Highly reactive, faster reaction times. | More corrosive, moisture sensitive. |

Catalytic Esterification Protocols (e.g., Lewis Acid Catalysis)

Catalytic esterification offers a more atom-economical and often milder alternative to conventional methods. Lewis acids are effective catalysts for the acylation of phenols with carboxylic acids or anhydrides. researchgate.net Catalysts such as tin(IV) chloride (SnCl₄) or titanium tetrachloride (TiCl₄) can activate the acylating agent, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group. researchgate.netgoogle.com

Recent advancements have also explored the use of solid acid catalysts, which can simplify product purification and catalyst recovery. researchgate.net These methods can be particularly advantageous for sterically hindered phenols, where conventional methods may be sluggish or require harsh conditions. google.comresearchgate.netmdpi.com

Advanced Synthetic Transformations Utilizing this compound as a Versatile Building Block

The bromine atom in this compound serves as a versatile handle for a variety of advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. liv.ac.ukmdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comyoutube.com This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position of the phenyl ring.

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for the formation of carbon-nitrogen bonds. youtube.com this compound can be coupled with various primary or secondary amines to produce N-aryl products, which are important structures in medicinal chemistry and materials science.

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. liv.ac.uk

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. youtube.com This is a valuable method for synthesizing aryl-substituted alkynes.

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for the construction of complex molecular architectures from a relatively simple starting material. youtube.comyoutube.com The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. liv.ac.ukmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Heck Reaction)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds in modern organic synthesis. researchgate.net The bromine atom on this compound makes it an ideal substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org For this compound, a Suzuki coupling would allow for the formation of a new carbon-carbon bond at the C5 position, replacing the bromine atom. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Boronic Acid/Ester | Phenylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, DMF, often with water | Reaction medium |

The Heck reaction is another cornerstone of palladium catalysis, coupling aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orgnih.gov In this reaction, this compound can react with various alkenes (e.g., styrene, acrylates) to introduce a vinyl group at the C5 position. The catalytic cycle is similar to the Suzuki reaction but involves migratory insertion of the alkene into the palladium-carbon bond followed by β-hydride elimination to release the product. libretexts.org The intramolecular version of the Heck reaction is particularly useful for constructing new rings. wikipedia.org

Nucleophilic Aromatic Substitution Reactions on the Brominated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. libretexts.org

For this compound, the substituents present (methyl and acetoxy) are not strong EWGs. The methyl group is electron-donating, and the acetoxy group is only weakly deactivating. Therefore, the aromatic ring is not sufficiently electron-deficient to readily undergo SNAr reactions under standard conditions. libretexts.org The reaction mechanism involves the addition of the nucleophile to the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (bromide). libretexts.org For this intermediate to be stable enough to form, the negative charge must be delocalized by potent EWGs like nitro groups. libretexts.org

While direct SNAr on this compound is challenging, such reactions can sometimes be forced under harsh conditions (high temperature and pressure) or by using highly reactive nucleophiles. Alternatively, the electronic properties of the ring could be modified in a subsequent derivative to make it more susceptible to nucleophilic attack.

Functionalization of the Methyl Group via Benzylic Oxidation or Halogenation

The methyl group attached to the aromatic ring represents another site for synthetic modification through benzylic functionalization.

Benzylic Oxidation: The benzylic C-H bonds of the methyl group are weaker than typical alkyl C-H bonds and can be selectively oxidized to form higher value functional groups like aldehydes, carboxylic acids, or ketones. nih.govresearchgate.net This transformation is crucial for producing versatile intermediates. researchgate.net A variety of oxidizing agents can be employed, ranging from classic reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants to more modern, catalytic systems using environmentally benign oxidants like molecular oxygen or hydrogen peroxide. organic-chemistry.org For instance, the methyl group of a 5-bromo-2-methylphenyl derivative could be oxidized to a formyl group (-CHO) or a carboxyl group (-COOH), opening new avenues for further synthesis, such as condensation reactions or amide bond formation.

Benzylic Halogenation: The methyl group can also undergo free-radical halogenation, most commonly using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). nih.gov This reaction, known as the Wohl-Ziegler reaction, selectively installs a bromine atom at the benzylic position, converting the methyl group into a bromomethyl group (-CH₂Br). This resulting benzylic bromide is a highly reactive electrophile, making it an excellent precursor for subsequent nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., amines, alcohols, thiols, nitriles). gre.ac.uk

Table 2: Reagents for Benzylic Functionalization

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂/Catalyst, IBX | Aldehyde, Carboxylic Acid |

| Halogenation | NBS, Radical Initiator | Bromomethyl |

Ring Annulation and Heterocycle Formation Strategies

Ring annulation refers to a transformation that fuses a new ring onto an existing molecular framework through the formation of two new bonds. scripps.edu Derivatives of this compound can be strategically designed to undergo such cyclizations.

One powerful strategy is the intramolecular Heck reaction . wikipedia.org A derivative could first be synthesized via a Suzuki coupling that attaches a carbon chain containing a terminal alkene. Subsequent exposure to a palladium catalyst can then trigger an intramolecular Heck reaction, where the aryl-palladium intermediate reacts with the tethered alkene to form a new carbocyclic or heterocyclic ring. This method is highly effective for forming five- and six-membered rings. wikipedia.org

Another approach involves functionalizing the methyl and bromo positions to create precursors for heterocycle synthesis. For example:

The bromine at C5 could be replaced with an amino group via a Buchwald-Hartwig amination (a type of palladium-catalyzed cross-coupling).

The methyl group at C2 could be oxidized to a carboxylic acid.

The resulting ortho-amino benzoic acid derivative could then undergo condensation with various reagents to form important heterocyclic cores, such as quinazolinones.

Similarly, 1,6-addition reactions can be employed to construct new rings. chim.it By carefully choosing reagents, the aromatic core of a this compound derivative can act as a scaffold upon which new ring systems are built.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Related Brominated Aromatic Systems

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijnrd.org In the synthesis of brominated aromatic compounds and their derivatives, several sustainable strategies are being increasingly adopted. semanticscholar.orgacsgcipr.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry. ijnrd.org Unlike conventional heating where heat is transferred through the vessel walls, microwave irradiation directly heats the molecules in the reaction mixture, leading to rapid and uniform heating. ijnrd.org This technique often results in dramatic reductions in reaction times, increased product yields, and improved purity. ajrconline.org Many of the reactions discussed, such as Suzuki-Miyaura couplings and the formation of heterocyclic compounds, have been shown to be significantly accelerated under microwave conditions. gre.ac.ukrsc.org This efficiency reduces energy consumption and minimizes the potential for side reactions that can occur during prolonged heating. ajrconline.org

Use of Ionic Liquids and Recyclable Catalytic Systems

Ionic Liquids (ILs) are salts that are liquid at or near room temperature. They are often referred to as "green solvents" due to their negligible vapor pressure, which reduces air pollution from volatile organic compounds (VOCs). isroset.org In synthesis, ILs can act as both the solvent and a catalyst promoter. For instance, in palladium-catalyzed reactions like the Heck or Suzuki couplings, certain ionic liquids can stabilize the palladium catalyst, preventing its precipitation and allowing for easier recycling and reuse of the catalytic system. liv.ac.ukscispace.com

Recyclable Catalytic Systems are a key focus of sustainable synthesis. Palladium catalysts, while highly effective, are expensive and can leave toxic metal residues in the final product. To address this, significant research has gone into developing recyclable catalysts. This often involves immobilizing the palladium catalyst on a solid support, such as polymers, silica (B1680970), or magnetic nanoparticles. mdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration or magnetic decantation and reused multiple times, reducing both cost and waste. mdpi.com

Flow Chemistry Applications

The synthesis of this compound and its derivatives has been explored using continuous flow chemistry to enhance reaction efficiency, safety, and scalability over traditional batch methods. While specific literature detailing the direct, one-step flow synthesis of this compound is not extensively available, the principles of flow chemistry have been successfully applied to the key reaction steps involved: the bromination of substituted phenols and the acetylation of phenols. This section will detail the research findings for these analogous transformations, providing a framework for the potential continuous flow synthesis of the target compound.

Flow chemistry offers significant advantages for bromination and acetylation reactions, which can be exothermic and require precise control of reaction parameters to ensure high selectivity and yield. mdpi.comrsc.org Microreactors and continuous flow setups allow for superior heat and mass transfer, rapid reaction quenching, and the safe handling of hazardous reagents like bromine. mdpi.comrsc.org

Bromination of Cresol (B1669610) Derivatives in Continuous Flow

The selective bromination of cresol derivatives is a critical step in the synthesis of compounds like this compound. Research into the continuous bromination of p-cresol (B1678582) (4-methylphenol) to produce 2-bromo-4-methylphenol (B149215) provides a relevant model. Patents have described continuous processes that achieve high selectivity and yield by carefully controlling reaction conditions. google.comgoogle.com

In one such method, solutions of p-cresol and bromine in a suitable solvent are continuously fed into a pipeline reactor. google.com The precise control over the molar ratio of reactants and the reaction temperature is crucial for minimizing the formation of di-brominated byproducts. google.com

Table 1: Continuous Flow Bromination of p-Cresol

| Reactants | Solvent | Temperature | Residence Time | Key Findings | Reference |

|---|---|---|---|---|---|

| p-Cresol, Bromine | Dichloromethane | -5 to 10 °C | 3 - 8 hours | High purity and yield of 2-bromo-4-methylphenol. | google.com |

| p-Cresol, Bromine | Not specified | -15 to 30 °C (outlet) | Not specified | Molar ratio of bromine to p-cresol is key for selectivity (0.98 - 1.03). | google.com |

This table is interactive and can be sorted by clicking on the column headers.

These studies demonstrate the feasibility of selective monobromination of a methyl-substituted phenol in a continuous flow system, a process directly analogous to the bromination of o-cresol (B1677501) required for this compound.

Acetylation of Phenols in Continuous Flow

The acetylation of the hydroxyl group of the brominated cresol intermediate is the final step in the synthesis of this compound. Flow chemistry has been shown to be highly effective for the acetylation of phenols, often leading to higher efficiency compared to batch processes. researchgate.net

A notable example is the continuous flow Friedel-Crafts acetylation of phloroglucinol, which, although an acylation of the aromatic ring, highlights the significant rate enhancements achievable in flow systems. researchgate.net More directly relevant is the O-acylation of substituted phenols. While much of the literature focuses on batch processes, the principles are readily transferable to continuous flow setups. For instance, the use of acetic anhydride for the acetylation of various substituted phenols, including 3-bromophenol (B21344) and 4-methylphenol, has been well-documented, achieving high conversions under catalyst-free conditions, which are ideal for translation to a flow process. mdpi.com

Table 2: Acetylation of Substituted Phenols (Batch data relevant for flow adaptation)

| Substrate | Acetylating Agent | Conditions | Conversion | Reference |

|---|---|---|---|---|

| 3-Bromophenol | Acetic Anhydride | Solvent-free, 20 h | >99% | mdpi.com |

| 4-Methylphenol | Acetic Anhydride | Solvent-free, 20 h | >99% | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

The high conversions achieved in these batch reactions under simple, solvent-free conditions suggest that a continuous flow process, potentially with in-line purification, could offer a highly efficient and scalable method for the acetylation step in the synthesis of this compound. The use of a packed-bed reactor with a solid acid or base catalyst could further enhance the reaction rate and simplify product work-up in a flow system.

Reaction Mechanisms and Reactivity Studies of 5 Bromo 2 Methylphenyl Acetate

Mechanistic Investigations of Cleavage and Functionalization of the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond in 5-bromo-2-methylphenyl acetate (B1210297) is a key site for molecular modification, primarily through transition-metal-catalyzed cross-coupling reactions. The cleavage and subsequent functionalization of this bond are central to synthesizing more complex molecules. Mechanistic investigations reveal that the process is predominantly initiated by the oxidative addition of the aryl bromide to a low-valent transition metal center, typically palladium(0) or nickel(0).

In a typical palladium-catalyzed cycle, the active Pd(0) catalyst inserts into the C-Br bond, cleaving it and forming a new organopalladium(II) complex. This step is the rate-determining step in many cross-coupling reactions. The reactivity of the C-Br bond is influenced by the electronic properties of the aromatic ring; the presence of both electron-donating (methyl, acetoxy) and electron-withdrawing (bromo, by induction) groups on the ring modulates the electron density at the carbon atom, thereby affecting the kinetics of the oxidative addition step. Following this initial cleavage, the resulting aryl-palladium(II)-bromide intermediate can undergo various reactions, such as transmetalation (in Suzuki or Stille coupling) or migratory insertion (in Heck coupling), leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The final step is typically reductive elimination, which forms the desired product and regenerates the active metal(0) catalyst, allowing the cycle to continue.

Rearrangement Pathways Involving the Acetate Moiety (e.g., Fries Rearrangement Analogs)

The acetate group of 5-bromo-2-methylphenyl acetate can undergo rearrangement reactions, most notably the Fries rearrangement, which converts a phenolic ester into a hydroxy aryl ketone. wikipedia.org This reaction is typically catalyzed by Lewis acids (like AlCl₃, BF₃, TiCl₄) or Brønsted acids. sigmaaldrich.comorganic-chemistry.org The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-acylated phenols as primary products. wikipedia.orgbyjus.com

A widely accepted mechanism for the Lewis acid-catalyzed Fries rearrangement proceeds through the formation of an acylium carbocation intermediate. wikipedia.orgbyjus.com The Lewis acid coordinates to the carbonyl oxygen of the acetate group, which is more electron-rich than the phenolic oxygen. wikipedia.org This coordination polarizes the ester bond, leading to its cleavage and the generation of a free acylium cation (CH₃CO⁺). This electrophilic cation then attacks the activated aromatic ring in a classical electrophilic aromatic substitution reaction to form a new carbon-carbon bond. wikipedia.org

An alternative pathway is the photo-Fries rearrangement, which occurs under UV light and proceeds via a radical mechanism, also yielding ortho and para products. wikipedia.orgsigmaaldrich.com

The Fries rearrangement is an intramolecular transformation that leads to a mixture of ortho- and para-substituted hydroxy ketones. The distribution of these products is highly dependent on the reaction conditions, particularly temperature and the choice of solvent. wikipedia.orgbyjus.com

Temperature: Low reaction temperatures generally favor the formation of the para-substituted product (4-bromo-2-hydroxy-5-methylacetophenone). This isomer is considered the thermodynamic product. Conversely, higher reaction temperatures tend to yield the ortho-substituted product (5-bromo-2-hydroxy-3-methylacetophenone) as the major isomer, which is the kinetic product. wikipedia.orgbyjus.com

Solvent: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the formation of the ortho product, whereas polar solvents favor the para product. byjus.com This is attributed to the nature of the acylium ion intermediate, which may exist as a tight ion pair with the catalyst in non-polar media, facilitating attack at the nearby ortho position. In polar solvents, the solvent cage is looser, allowing the acylium ion to diffuse and attack the sterically less hindered and thermodynamically more stable para position.

Table 1: Influence of Reaction Conditions on Fries Rearrangement Product Distribution

| Condition | Favored Product | Rationale |

|---|---|---|

| Low Temperature | Para Isomer | Thermodynamic Control |

| High Temperature | Ortho Isomer | Kinetic Control |

| Polar Solvent | Para Isomer | Solvent-separated ion pair |

| Non-polar Solvent | Ortho Isomer | Tight ion pair |

For this compound itself, the Fries rearrangement does not involve significant stereochemical considerations. The starting material is achiral, and the key acylium carbocation intermediate is planar. The subsequent electrophilic attack on the aromatic ring does not create a new stereocenter. Therefore, the resulting ortho- and para-hydroxy aryl ketone products are also achiral. Stereochemical aspects would only become relevant if the substrate already contained a chiral center or if a chiral catalyst was employed that could induce enantioselectivity in the acylation step, a scenario not typical for the standard Fries rearrangement.

Electronic and Steric Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the combined electronic and steric effects of its three substituents: the bromo group, the methyl group, and the acetoxy group. msu.edu

Acetoxy Group (-OCOCH₃): This group is a powerful activating, ortho, para-director. The oxygen atom directly attached to the ring has lone pairs of electrons that can be donated to the ring through resonance (p-π conjugation), significantly increasing the ring's nucleophilicity. libretexts.orgmasterorganicchemistry.com This resonance effect strongly outweighs its inductive electron-withdrawing effect.

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director. It donates electron density to the ring primarily through an inductive effect and hyperconjugation. msu.edu

| -Br | Withdrawing (Strong) | Donating (Weak) | Deactivating | Ortho, Para |

Catalytic Transformations and Reaction Kinetics

Palladium and nickel complexes are the most extensively used catalysts for forming carbon-carbon bonds using aryl halides like this compound. arkat-usa.orggrantome.com These catalysts are central to powerful cross-coupling reactions such as the Suzuki, Heck, Stille, and Sonogashira reactions. grantome.com

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki reaction) with this compound involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the this compound to form an arylpalladium(II) intermediate.

Transmetalation: The aryl group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond in the final product and regenerating the active palladium(0) catalyst.

Nickel-based catalysts operate through similar mechanistic cycles and are often a more cost-effective alternative to palladium. arkat-usa.org They can be particularly effective for less reactive electrophiles. The choice between palladium and nickel, along with the specific ligands attached to the metal, can significantly impact reaction efficiency, selectivity, and substrate scope. ugent.be

Table 3: Comparison of Palladium and Nickel Catalysis for C-C Bond Formation

| Feature | Palladium Catalysis | Nickel Catalysis |

|---|---|---|

| Prevalence | Widely used, extensive literature | Growing in popularity, cost-effective |

| Reactivity | Highly active for a broad range of substrates | Can be more reactive for certain substrates (e.g., aryl chlorides) |

| Functional Group Tolerance | Generally very high | Can be sensitive to certain functional groups |

| Mechanism | Well-understood catalytic cycles (e.g., Pd(0)/Pd(II)) | Similar cycles (e.g., Ni(0)/Ni(II)), but can also involve Ni(I)/Ni(III) pathways |

| Cost | High | Low |

Lack of Specific Research Hinders Detailed Analysis of Catalyst Behavior for this compound

A comprehensive review of scientific literature reveals a significant gap in the investigation of catalyst speciation and deactivation mechanisms specifically concerning the chemical compound this compound. While the principles of catalyst behavior in related chemical reactions are well-documented, dedicated studies on this particular compound are not presently available in published research. This absence of specific data precludes a detailed discussion and the generation of empirical data tables as requested.

Catalyst speciation, the transformation of a catalyst into different chemical forms during a reaction, and deactivation, the loss of catalytic activity over time, are critical areas of study in process chemistry to optimize reaction efficiency and catalyst longevity. Typically, in cross-coupling reactions involving similar aryl halides, catalysts, particularly those based on palladium, are known to undergo various changes.

General mechanisms of catalyst deactivation in related processes, such as Suzuki-Miyaura and Heck reactions, have been identified. These include:

Reduction of the active metal center: For instance, active Palladium(II) species can be reduced to less active or inactive Palladium(0) nanoparticles. nih.govdiva-portal.org This is a common deactivation pathway in various catalytic cycles.

Ligand degradation or modification: The organic molecules (ligands) attached to the metal center, which are crucial for its reactivity and stability, can degrade under reaction conditions.

Adsorption of reactants, products, or byproducts: The surface of a heterogeneous catalyst or the coordination sites of a homogeneous catalyst can be blocked by species present in the reaction mixture, preventing the substrate from accessing the active sites. mdpi.com

Aggregation of metal nanoparticles: In reactions catalyzed by nanoparticles, the particles can agglomerate, leading to a decrease in the available surface area and, consequently, a loss of catalytic activity.

Formation of inactive metal complexes: The catalyst can be converted into stable, catalytically inactive complexes, such as through dimerization or other side reactions. nih.gov

While these mechanisms are well-established for a range of substrates and catalytic systems, the specific behavior of catalysts in the presence of this compound, including the rates of deactivation, the nature of the catalyst species formed, and the influence of reaction conditions, remains uninvestigated in the available scientific literature. Without dedicated experimental studies on this compound, any discussion of catalyst speciation and deactivation would be purely speculative and could not be supported by the detailed research findings and data tables required for a scientifically rigorous article.

Further research focusing on the catalytic reactions of this compound is necessary to elucidate the specific mechanisms governing catalyst speciation and deactivation for this compound. Such studies would be valuable for the development of robust and efficient synthetic processes involving this chemical intermediate.

Spectroscopic Characterization Methodologies for 5 Bromo 2 Methylphenyl Acetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of 5-Bromo-2-methylphenyl acetate (B1210297), offering insights into the chemical environment of each proton and carbon atom.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Interpretation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of 5-Bromo-2-methylphenyl acetate, distinct signals are observed for the aromatic protons and the methyl protons. The aromatic protons typically appear as a multiplet or as distinct doublets and doublets of doublets, depending on the solvent and the spectrometer's resolution. The methyl group of the acetate moiety and the methyl group attached to the phenyl ring each exhibit a singlet, with their chemical shifts being characteristic of their respective electronic environments.

Carbon-¹³ (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. The spectrum will show distinct peaks for the carbonyl carbon of the acetate group, the aromatic carbons (both those bonded to hydrogen and the quaternary carbons), and the methyl carbons. The chemical shifts of these carbons are indicative of their hybridization and the nature of their substituents. For instance, the carbonyl carbon will have a characteristic downfield shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | ~7.0 - 7.5 (m) | ~115 - 135 |

| Methyl (Ar-CH₃) | ~2.1 - 2.3 (s) | ~15 - 20 |

| Methyl (Ac-CH₃) | ~2.2 - 2.4 (s) | ~20 - 25 |

| Carbonyl (C=O) | - | ~168 - 172 |

| Aromatic C-Br | - | ~118 - 122 |

| Aromatic C-O | - | ~145 - 150 |

| Aromatic C-CH₃ | - | ~130 - 135 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.netsdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern on the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsdsu.edu It allows for the direct assignment of the ¹³C signals for all protonated carbons by identifying the one-bond C-H connectivities. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). researchgate.netsdsu.edu HMBC is crucial for identifying the quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected between the methyl protons of the acetate group and the carbonyl carbon, as well as between the aromatic protons and the neighboring quaternary carbons (e.g., the carbon bearing the bromine atom and the carbon bonded to the oxygen of the acetate group). researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of this compound and for studying its fragmentation patterns under ionization. rsc.orgsemanticscholar.orgacs.org

HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition. rsc.orgsemanticscholar.orgacs.org The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). docbrown.info

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. libretexts.org For this compound, characteristic fragments would likely correspond to the loss of the acetyl group (CH₃CO) or the entire acetate group.

**Table 2: Expected HRMS Data and Major Fragments for this compound (C₉H₉BrO₂) **

| Ion/Fragment | Calculated m/z | Description |

| [M]⁺ | 229.9835 | Molecular ion |

| [M+2]⁺ | 231.9815 | Molecular ion with ⁸¹Br |

| [M-CH₂CO]⁺ | 187.9730 | Loss of ketene (B1206846) |

| [M-COCH₃]⁺ | 186.9651 | Loss of acetyl radical |

| [C₇H₆BrO]⁺ | 184.9573 | Phenyl fragment |

Note: The calculated m/z values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. rsc.orgsemanticscholar.org The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the key functional moieties.

The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. libretexts.orgutdallas.edu The C-O stretching vibrations of the ester will also be present, usually as two bands in the 1000-1300 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. libretexts.orgutdallas.edu The presence of the bromine atom is more difficult to detect directly in the IR spectrum as the C-Br stretching vibration occurs in the fingerprint region at lower wavenumbers.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Ester) | C=O Stretch | 1735 - 1750 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |

| Methyl | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium to Weak |

| C-Br | C-Br Stretch | 500 - 600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used to analyze the extent of conjugation. semanticscholar.org Aromatic compounds like this compound exhibit characteristic UV absorption bands due to π → π* transitions within the benzene (B151609) ring. semanticscholar.org The presence of substituents on the ring, such as the bromo, methyl, and acetate groups, will influence the wavelength of maximum absorption (λ_max) and the molar absorptivity. The substitution pattern can cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted benzene.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λ_max (nm) | Solvent |

| π → π* | ~260 - 280 | Ethanol or Methanol |

Note: The exact λ_max can vary depending on the solvent and the specific electronic effects of the substituents.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination and Conformational Analysis

SC-XRD analysis can reveal the conformation of the acetate group relative to the phenyl ring and any intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the crystal lattice. nih.govnih.govresearchgate.net This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

| Volume (ų) | ~1040 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.47 |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methylphenyl Acetate

Quantum Mechanical (e.g., DFT) Studies on Electronic Structure, Molecular Geometry, and Conformational Preferences

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 5-bromo-2-methylphenyl acetate (B1210297). Methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly used to perform geometry optimization, electronic structure analysis, and explore conformational landscapes. plos.orgmdpi.comrsc.org

The optimized molecular geometry reveals the most stable three-dimensional arrangement of the atoms. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, the planarity of the phenyl ring and the orientation of the acetate group relative to the ring are crucial conformational features.

Conformational Preferences: The rotation around the single bonds, particularly the C-O bond connecting the acetate group to the phenyl ring, gives rise to different conformers. There can be repulsion between the polar atoms of the acetate group and the substituents on the phenyl ring. mdpi.com Theoretical studies can determine the relative energies of these conformers, identifying the most stable, low-energy states. This information is vital as the conformation of a molecule often dictates its biological activity by influencing how it fits into a receptor or enzyme active site.

Table 1: Representative Calculated Geometrical Parameters for 5-Bromo-2-methylphenyl Acetate (Illustrative) This table presents illustrative data that would be obtained from DFT calculations. Actual values would be derived from specific computational outputs.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.36 Å |

| Phenyl Ring C-C-C Angle | ~120° |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can then be used to interpret and verify experimental results.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a standard application of quantum chemical calculations. mdpi.com By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. These predictions are invaluable for assigning peaks in experimental spectra and can help in confirming the structure of synthesized compounds. libretexts.org The chemical shifts are influenced by the electronic environment of each nucleus; for example, the protons on the aromatic ring will have their shifts affected by the electron-withdrawing bromine atom and the electron-donating methyl group. ucl.ac.uk

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These frequencies can be correlated with the peaks observed in infrared (IR) and Raman spectra. The analysis helps in assigning specific vibrational modes, such as the characteristic C=O stretching of the ester group, the C-Br stretching, and various vibrations of the phenyl ring. researchgate.net A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. researchgate.net

Table 2: Representative Predicted Spectroscopic Data for this compound (Illustrative) This table shows the type of data that would be generated. Specific values require dedicated calculations.

| Spectrum | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (H-3, H-4, H-6) | 7.0 - 7.5 ppm |

| ¹H NMR | Methyl Protons (-CH₃ on ring) | ~2.2 ppm |

| ¹H NMR | Acetate Methyl Protons (-COCH₃) | ~2.1 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm |

| ¹³C NMR | Aromatic Carbon (C-Br) | ~115 ppm |

| IR Frequency | C=O Stretch | ~1750 cm⁻¹ |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predicting Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net For a compound like this compound, a QSRR model could be developed to predict its behavior in specific chemical transformations, such as hydrolysis of the ester group or nucleophilic substitution on the aromatic ring.

To build a QSRR model, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological. The reactivity of these compounds is measured experimentally, and then a mathematical model (often using multiple linear regression or machine learning algorithms) is created to link the descriptors to the observed reactivity. idosi.org Such a model for this compound and its analogs could predict reaction rates or equilibrium constants, facilitating the design of more efficient synthetic pathways or predicting the compound's stability under various conditions.

In Silico Molecular Docking and Dynamics Simulations for Potential Molecular Interactions (e.g., enzyme active sites, protein binding, DNA interactions)

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule like this compound might interact with a biological macromolecule, such as a protein or DNA. plos.org

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemrevlett.com Software like AutoDock or Schrödinger Suite can be used to place this compound into the active site of a target enzyme or a binding pocket of a protein. The results are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). These studies can identify key interactions, such as hydrogen bonds involving the ester's carbonyl oxygen or hydrophobic interactions with the methyl-substituted phenyl ring, that contribute to binding. chemrevlett.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability of the ligand-protein complex over time. These simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of the interactions identified in the docking study. This can help to validate the docking results and provide a more dynamic picture of the binding event.

Table 3: Representative Molecular Docking Results for this compound (Illustrative) This table illustrates potential findings from a docking study against a hypothetical enzyme.

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355 | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase | -8.2 | Trp84, Phe330 | Pi-Pi Stacking, Hydrophobic |

Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions based on Molecular Descriptors

In silico ADMET prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and low toxicity risks before committing to expensive synthesis and testing. nih.govphcogj.com Various computational models, often based on a compound's structural and physicochemical properties (molecular descriptors), are used to estimate these ADMET parameters.

For this compound, these predictions can assess its drug-likeness based on criteria like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. plos.org Other parameters that can be predicted include aqueous solubility (logS), human intestinal absorption (%ABS), blood-brain barrier penetration, and potential interactions with cytochrome P450 enzymes, which are key for metabolism. nih.gov

Table 4: Representative Predicted ADMET Properties for this compound (Illustrative) This table presents a typical ADMET profile generated by computational software. These are predictive values.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 229.07 g/mol | Favorable (Lipinski's rule: <500) |

| logP (Lipophilicity) | ~2.8 | Good balance for permeability |

| Hydrogen Bond Donors | 0 | Favorable (Lipinski's rule: ≤5) |

| Hydrogen Bond Acceptors | 2 | Favorable (Lipinski's rule: ≤10) |

| Human Intestinal Absorption | >85% | Likely well-absorbed orally |

| Blood-Brain Barrier Permeant | Likely | May cross into the central nervous system |

| CYP450 2D6 Inhibitor | Unlikely | Low risk of drug-drug interactions via this enzyme |

Analytical Methodologies for 5 Bromo 2 Methylphenyl Acetate Detection and Quantification

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental in separating 5-Bromo-2-methylphenyl acetate (B1210297) from starting materials, by-products, and other impurities, allowing for accurate purity determination and analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For 5-Bromo-2-methylphenyl acetate, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Purity is typically assessed by detecting the analyte using a UV-Vis detector, where the absorbance is proportional to the concentration.

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds based on polarity. A gradient allows for the separation of a wider range of impurities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of the analyte. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the absorbance of the eluent, typically at the λmax of the phenyl acetate chromophore. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Column Temperature | 25-30 °C | Maintained to ensure reproducible retention times. |

Table 1: Illustrative HPLC Parameters for the Analysis of this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposition. researchgate.net Given its phenyl acetate structure, this compound is well-suited for GC analysis. The sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.

| Parameter | Typical Condition | Purpose |

| Column | Fused silica capillary column (e.g., HP-5ms, DB-5) | A non-polar or mid-polarity column suitable for separating aromatic compounds. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the vaporized sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Separates compounds based on their boiling points and column interactions. |

| Detector | Flame Ionization Detector (FID) | Provides a robust and sensitive signal for quantification. |

| Detector Temperature | 300 °C | Prevents condensation of the analyte as it exits the column. |

Table 2: General Gas Chromatography (GC) Conditions for Purity Assessment.

Hyphenated Techniques for Identification and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power, enabling both quantification and definitive structural identification, even at trace levels.

GC-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. researchgate.netmdpi.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint. This allows for unambiguous identification of this compound and its impurities. researchgate.net For trace analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by monitoring only a few specific fragment ions characteristic of the target molecule. researchgate.net

| Property | Description | Expected m/z Values for this compound |

| Molecular Ion [M] | The intact molecule with one electron removed. The presence of bromine results in a characteristic M and M+2 isotopic pattern with nearly equal intensity. | 228 and 230 |

| [M-CH₂CO] | Loss of the ketene (B1206846) moiety from the molecular ion, a common fragmentation for acetate esters. | 186 and 188 |

| [C₇H₇Br] | The bromotoluene fragment. | 170 and 172 |

| [CH₃CO] | The acetyl cation. | 43 |

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for detecting compounds at trace levels in complex matrices. sciex.com It is particularly useful for analytes that are not suitable for GC due to thermal instability or low volatility. sciex.com The eluent from the HPLC system is directed into a mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

For enhanced selectivity in trace analysis, tandem mass spectrometry (MS/MS) is employed. mdpi.com In this setup, a specific precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then one or more specific product ions are monitored in the second mass analyzer. ciemat.es This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for reliable quantification at very low concentrations. mdpi.com LC-MS/MS methods are frequently developed for the analysis of various brominated compounds in environmental and biological samples. mdpi.comnih.gov

| Parameter | Typical Condition | Purpose |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺. |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Precursor Ion (Q1) | m/z 229/231 | The protonated molecular ion of the analyte. |

| Product Ion (Q3) | e.g., m/z 187/189 (loss of CH₂CO) | A characteristic fragment ion used for confirmation and quantification. |

| Collision Energy | Optimized for specific transition | Provides the energy needed to fragment the precursor ion efficiently. |

Table 4: Representative LC-MS/MS Parameters for Trace Analysis.

Development of Novel Spectroscopic and Electrochemical Sensing Platforms

While chromatographic techniques remain the gold standard, research into novel sensing platforms aims to provide faster, more portable, and potentially real-time analysis.

For spectroscopic methods, advancements in handheld and portable systems, such as Near-Infrared (NIR) and Mid-Infrared (MIR) spectrometers, offer potential for rapid, non-destructive screening of raw materials and finished products. wiley.com These techniques rely on creating chemometric models that correlate the spectral data with the concentration or purity of the target analyte. Rotational spectroscopy has also been used to study the detailed structure of related compounds like phenyl acetate. illinois.edu

In the realm of electrochemical sensing, platforms could be developed to detect this compound by exploiting its electroactive properties. mdpi.com The carbon-bromine bond can be electrochemically reduced at a specific potential on the surface of a chemically modified electrode. mdpi.com Alternatively, the phenyl ring can be oxidized. The current generated during this redox reaction would be proportional to the analyte's concentration. Research into electrochemical sensors for other brominated species, such as bromate (B103136) and various organobromine compounds, demonstrates the feasibility of this approach, which offers advantages of simplicity, cost-effectiveness, and rapid detection. nih.govbohrium.com

Applications of 5 Bromo 2 Methylphenyl Acetate in Chemical and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

5-Bromo-2-methylphenyl acetate (B1210297) serves as a valuable building block in the multi-step synthesis of more intricate molecular architectures. Its utility stems from the reactivity of its functional groups—the bromo substituent allows for the introduction of various other groups through cross-coupling reactions, while the acetate can be hydrolyzed to a phenol (B47542), offering another site for chemical modification.

One significant application is in the synthesis of pharmaceutical intermediates. For instance, derivatives of 5-bromo-2-methylphenyl acetate are precursors to compounds with potential biological activity. The bromo group can be readily displaced or used in coupling reactions to build larger, more complex scaffolds necessary for drug development. For example, the related compound, 2-(5-bromo-2-methylphenyl)acetic acid, is a known intermediate. nih.gov

Furthermore, the structural motif of this compound is found within more complex molecules that are investigated for their therapeutic properties. For example, it is a component of precursors for endothelin receptor antagonists and compounds with antimycobacterial activity. acs.orgnih.gov The synthesis of these complex molecules often involves a series of reactions where the initial bromo- and methyl-substituted phenyl ring is methodically elaborated.

The versatility of this intermediate is also demonstrated in the synthesis of heterocyclic compounds. The bromo group can facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in constructing cyclic systems that are prevalent in medicinal chemistry and materials science. For example, related structures are used to create substituted thiophenes, which are important in medicinal chemistry. google.combldpharm.comgoogle.comchemicalbook.com

Table 1: Examples of Complex Molecules Synthesized from Related Bromo-methylphenyl Precursors

| Precursor Class | Target Molecule Class | Significance |

| Bromo-methylphenyl derivatives | Substituted Thiophenes | Intermediates for pharmaceuticals like Canagliflozin. google.comchemicalbook.com |

| Bromo-methylphenyl derivatives | Aminoquinazolinones | Investigated for antimycobacterial activity. nih.gov |

| Bromo-methylphenyl derivatives | Pyrimidine (B1678525) Derivatives | Used in the development of endothelin receptor antagonists. acs.org |

Precursor for the Development of Novel Functional Materials

The application of this compound extends into the field of materials science, where it can serve as a precursor for the creation of new functional materials with specific, tailored properties.

The vinyl group is a common functional group used in polymerization, and precursors containing vinyl groups can be synthesized from compounds like this compound. mdpi.com The bromo-substituted phenyl ring can be modified through reactions like the Suzuki or Stille coupling to introduce a vinyl group, thereby converting the initial molecule into a monomer. This monomer can then undergo polymerization to form polymers with specific characteristics imparted by the bromo- and methyl-substituted aromatic ring. These characteristics can include enhanced thermal stability, specific refractive indices, or particular electronic properties. The presence of the bromine atom also offers the potential for post-polymerization modification, allowing for further tuning of the material's properties.

Derivatives of this compound are explored for their potential in organic electronics. The aromatic and bromo-substituted nature of the core structure makes it a candidate for incorporation into organic light-emitting diodes (OLEDs) and other electronic materials. The electronic properties of the molecule can be fine-tuned by replacing the bromine atom with other functional groups, which can influence the HOMO/LUMO energy levels of the resulting material. This tunability is crucial for designing materials for specific roles within an optoelectronic device, such as charge transport or light emission. For instance, related pyridine (B92270) derivatives are noted for their use as intermediates in developing materials for OLEDs.

Utilization as a Probe Molecule in Mechanistic Organic Reaction Studies

The defined substitution pattern of this compound makes it a useful tool for studying the mechanisms of organic reactions. The presence of the bromo- and methyl- groups at specific positions on the phenyl ring can influence the regioselectivity and stereoselectivity of reactions.

For example, in studies of palladium-catalyzed cross-coupling reactions, the electronic and steric effects of the substituents on the aromatic ring can provide insights into the reaction mechanism. rsc.org By analyzing the products formed and their relative yields when using a substrate like this compound, chemists can deduce information about the transition states and intermediates involved in the catalytic cycle. This understanding is vital for optimizing reaction conditions and developing new, more efficient catalytic systems.

Industrial Chemical Synthesis and Process Development (Academic Perspective)

From an academic perspective, this compound and its derivatives are relevant to the development of scalable and efficient chemical syntheses. The study of reactions involving this compound can lead to the discovery of more economical and environmentally friendly manufacturing processes. For instance, research into the synthesis of related bromoacetophenones has focused on reducing raw material costs by using alternative brominating agents.

Furthermore, the development of synthetic routes to valuable compounds that utilize intermediates like this compound contributes to the broader knowledge base of industrial chemistry. Patents often disclose synthetic methods for related compounds, providing a glimpse into the strategies employed for large-scale production. For example, a patent for the preparation of a thiophene (B33073) derivative used in the synthesis of the diabetes drug Canagliflozin details a multi-step process involving a bromo-methylphenyl precursor. google.com

Biochemical and Mechanistic Studies of 5 Bromo 2 Methylphenyl Acetate in Vitro Focus

Investigations into Enzyme Inhibition Mechanisms and Kinetics

Direct studies on the enzyme inhibition mechanisms and kinetics of 5-Bromo-2-methylphenyl acetate (B1210297) are not readily found in current research. However, the broader class of brominated aromatic compounds and substituted phenyl acetates has been the subject of various enzyme inhibition studies.

Research on bromophenol derivatives has demonstrated their potential as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. tandfonline.com For instance, a series of bromophenols exhibited low nanomolar inhibition constants (Kᵢ) against both hCA I and hCA II. tandfonline.com While these compounds are phenols and not phenyl acetates, this highlights the potential for the brominated phenyl moiety to interact with enzyme active sites.

In a study on selective inhibitors for human liver carboxylesterase (hCE1), N-methyl substituted bromo-anilines were identified as potent inhibitors, with the bromo derivative demonstrating an inhibition constant (Kᵢ) of approximately 16 nM. nih.gov Although the functional group is different, this suggests that the presence of a bromine atom on the phenyl ring can contribute significantly to enzyme inhibitory activity. The aminolysis of substituted phenyl acetates has also been a subject of kinetic studies, providing insights into the reactivity of the ester functional group, which is crucial for potential interactions with enzymatic nucleophiles. researchgate.netacs.org

The table below summarizes enzyme inhibition data for compounds structurally related to 5-Bromo-2-methylphenyl acetate.

| Compound/Compound Class | Target Enzyme | Inhibition Data (Kᵢ/IC₅₀) | Reference |

| Bromophenol Derivatives | Human Carbonic Anhydrase I (hCA I) | Kᵢ in the range of 1.85 ± 0.58 to 5.04 ± 1.46 nM | tandfonline.com |

| Bromophenol Derivatives | Human Carbonic Anhydrase II (hCA II) | Kᵢ in the range of 2.01 ± 0.52 to 2.94 ± 1.31 nM | tandfonline.com |

| N-methyl bromo-aniline derivative | Human Carboxylesterase 1 (hCE1) | Kᵢ ~16 nM | nih.gov |

Modulation of Specific Cellular Pathways and Molecular Targets

Specific data on the modulation of cellular pathways by this compound is not available. The following subsections discuss findings for structurally analogous compounds.

Interference with Microtubule Formation

There is no direct evidence to suggest that this compound interferes with microtubule formation. However, studies on other classes of phenyl derivatives indicate that the phenyl ring can be a key pharmacophore in compounds that target the tubulin-microtubule system. For example, a series of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives have been identified as microtubule-modulating agents. nih.gov These compounds were found to disrupt cancer cell migration and promote protofilament assembly, with computational studies suggesting interaction with the tubulin Arg β369 residue. nih.gov Another study on chalcone (B49325) derivatives, which also possess phenyl rings, showed that they can bind to microtubule proteins and disrupt their dynamic balance. researchgate.net These findings, while on different molecular scaffolds, suggest that phenyl-containing small molecules can be designed to interfere with microtubule dynamics.

Kinase Inhibition Studies

Specific kinase inhibition studies for this compound have not been reported. The field of kinase inhibition is dominated by small molecule inhibitors, many of which feature substituted aromatic rings. researchgate.net The general principle is that these small molecules bind to the ATP-binding site of kinases, preventing the transfer of a phosphate (B84403) group to their substrates. researchgate.net For instance, pyridopyrimidinone derivatives with dichlorophenyl substitutions have been shown to inhibit Src kinase and other receptor tyrosine kinases. acs.org The development of selective kinase inhibitors often involves modifying substituents on a core scaffold to achieve desired potency and selectivity. researchgate.net While this provides a general context, the specific potential of this compound as a kinase inhibitor remains uninvestigated.

Receptor Binding Assays (e.g., PPARγ-LBD)

There are no available receptor binding assay results for this compound with the peroxisome proliferator-activated receptor gamma ligand-binding domain (PPARγ-LBD). High-throughput screening campaigns for PPARγ inverse-agonists have identified complex molecules containing a 5-bromo-2-methylphenyl moiety as part of a larger benzoxazole (B165842) structure that binds to the PPARγ ligand-binding domain (LBD). nih.govacs.org However, the activity of these complex molecules cannot be solely attributed to the bromo-methylphenyl fragment. PPARs are ligand-activated transcription factors, and the binding of a ligand to the LBD can modulate the expression of target genes. google.com

Structure-Activity Relationship (SAR) Studies for Biochemical Interactions

Direct structure-activity relationship (SAR) studies for the biochemical interactions of this compound are not documented. However, SAR studies on other brominated aromatic compounds provide some general principles.

A study on the anti-proliferative activity of aromatic bisphosphonates revealed that the position of the bromine atom on the phenyl ring significantly influenced their inhibitory activity. The order of potency was found to be para-substitution > meta-substitution > ortho-substitution. iiarjournals.org This suggests that the spatial arrangement of the bromine atom is critical for biological activity. In another study on phenylpyrazolones, the introduction of a bromine atom on the phenyl ring adjacent to a methoxy (B1213986) substituent resulted in a decrease in activity against Trypanosoma cruzi. nih.gov These examples underscore the importance of the substitution pattern on the phenyl ring in determining the biological effects of a compound.

For a series of 2-phenylaminophenylacetic acid derivatives, the most lipophilic and brominated compound was identified as the most cytotoxic. researchgate.net This highlights the role of both lipophilicity and halogenation in the observed biological activity.

In Vitro Antimicrobial Activity Investigations and Mechanisms of Action

There is no specific information regarding the in vitro antimicrobial activity or the mechanism of action of this compound. However, numerous studies have reported on the antimicrobial properties of brominated compounds from natural sources, particularly marine organisms. acs.org For example, highly brominated compounds isolated from a marine Pseudoalteromonas sp. displayed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus. acs.org

Furthermore, bromophenols have demonstrated antimicrobial effects. researchgate.net The antimicrobial action of phenolic compounds and their derivatives, such as esters, is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular functions. The antimicrobial effect of phenolic acid derivatives has been reported to increase with the increasing length of the alkyl chain of the ester. nih.gov

A study on synthetic N'-[Arylidene]-2-(5-phenyl-1H-tetrazol-1-yl) acetohydrazide derivatives, which are structurally distinct from the target compound, showed that certain substituted derivatives possessed good antibacterial and antifungal activity. psu.edu While these findings are on different chemical classes, they support the general concept of developing novel antimicrobial agents based on substituted aromatic scaffolds.

The table below presents the minimum inhibitory concentration (MIC) values for some synthetic compounds against various microbial strains, illustrating the potential for antimicrobial activity in substituted aromatic derivatives.

| Compound | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Reference |

| Compound 3e¹ | 12.5 | 12.5 | 12.5 | nih.gov |

| Compound 7a² | - | - | >100 | derpharmachemica.com |

¹ 2-[5(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-thiazol-4(5H)-one ² 3-chloro-1-(5-((2-oxo-2H-chromen-4-yl)thio)-4-phenyl thiazol-2-yl)-4-phenyl azetidin-2-one

Bacterial and Fungal Growth Inhibition Studies

The antimicrobial potential of brominated phenyl compounds has been a subject of significant research interest. Studies suggest that the presence and position of the bromine atom on the phenyl ring can enhance biological efficacy.

Research into 1-(5-Bromo-2-methylphenyl)ethanone , a ketone analog of the title compound, has shown promising results against both Gram-positive and Gram-negative bacteria, including resistant strains. This suggests its potential as a scaffold for developing new antibiotics. Similarly, derivatives of 5-Bromo-2-(3-methylphenyl)pyridine have demonstrated activity against pathogens like Staphylococcus aureus and Escherichia coli.

Other related structures, such as 5-bromo-N-alkylthiophene-2-sulfonamides , have been synthesized and tested against clinically isolated New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae. One such derivative exhibited a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL, indicating high potency against this resistant bacterial strain. nih.gov Furthermore, pyrazine (B50134) carboxamide derivatives incorporating a 4-Bromo-3-methylphenyl moiety have shown significant antibacterial activity against extensively drug-resistant (XDR) S. Typhi, with one compound displaying an MIC of 6.25 mg/mL. mdpi.com

While specific antifungal data for this compound is not available, related compounds like N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide have been investigated for their general antimicrobial and antifungal properties. smolecule.com

| Compound | Organism | Activity (MIC) |

|---|---|---|

| 5-Bromo-N-propylthiophene-2-sulfonamide | NDM Klebsiella pneumoniae ST147 | 0.39 µg/mL |